Product packaging for 4-Pyridoxolactone(Cat. No.:CAS No. 4753-19-9)

4-Pyridoxolactone

Cat. No.: B1195392
CAS No.: 4753-19-9
M. Wt: 165.15 g/mol
InChI Key: HHPDVQLBYQFYFA-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Vitamin B6 Metabolism and Derivatives

The journey to understanding 4-pyridoxolactone begins with the discovery of vitamin B6. In the 1930s, Paul György identified a factor that cured a specific type of skin lesion in rats, which he named vitamin B6. researchgate.netkarger.comnih.gov This discovery set off a cascade of research to isolate and characterize this essential nutrient. By 1938, Samuel Lepkovsky had successfully isolated and crystallized vitamin B6. researchgate.netkarger.com The following year, the chemical structure of this compound was independently determined by two research groups, who identified it as a pyridine (B92270) derivative, specifically 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, and the name "pyridoxine" was proposed. researchgate.netkarger.comnih.gov

Further investigations in the 1940s by Esmond Snell, using microbiological growth assays, revealed that vitamin B6 was not a single compound but a group of related substances. researchgate.netkarger.com This led to the characterization of pyridoxal (B1214274) and pyridoxamine (B1203002), the aldehyde and amine forms of vitamin B6, respectively. researchgate.netkarger.com It was soon established that pyridoxine (B80251), pyridoxal, and pyridoxamine all possess vitamin B6 activity in animals because they can be converted into the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). researchgate.netkarger.comoregonstate.edu PLP was found to be a crucial cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism. researchgate.netoregonstate.edu

As researchers delved deeper into the metabolic fate of vitamin B6, they sought to identify its breakdown products. Early studies on vitamin B6 metabolism in humans and animals led to the identification of 4-pyridoxic acid as the major urinary catabolite. wikipedia.orgmhmedical.com The formation of 4-pyridoxic acid pointed to an oxidative pathway for vitamin B6 degradation. The logical precursor to 4-pyridoxic acid in this pathway was its corresponding lactone, this compound. While early research focused heavily on the primary vitamers and their phosphorylated forms, the identification of catabolites like 4-pyridoxic acid laid the groundwork for later studies that would elucidate the role of intermediates such as this compound. qmul.ac.uk In 1990, studies investigating the metabolism of high doses of pyridoxine in humans identified a metabolite that was likely this compound. nih.gov

Significance of this compound within the Vitamin B6 Metabolic Network

This compound holds a unique and significant position within the complex network of vitamin B6 metabolism. Although not a vitamin form itself, its formation and subsequent conversion are critical steps in the catabolism and excretion of vitamin B6.

Role as an Intermediate Metabolite

This compound is an intermediate metabolite in the degradation pathway of vitamin B6. Specifically, it is formed from the oxidation of pyridoxal. mdpi.comnih.gov This conversion is catalyzed by the enzyme pyridoxal 4-dehydrogenase. mdpi.comrsc.org

In certain bacterial degradation pathways, such as in Pseudomonas sp. and Mesorhizobium loti, pyridoxal is converted to this compound, which is then hydrolyzed to 4-pyridoxic acid. mdpi.comnih.gov This two-step process is a key part of the catabolism of vitamin B6 in these organisms. mdpi.com The formation of this compound is an irreversible step in this pathway. tandfonline.com

The significance of this compound extends to analytical biochemistry. Its highly fluorescent nature has been exploited for the quantitative analysis of all vitamin B6 forms. rsc.orgtandfonline.comresearchgate.net In these methods, various vitamin B6 compounds are enzymatically converted to this compound, which can then be sensitively measured by high-performance liquid chromatography (HPLC). rsc.orgtandfonline.comresearchgate.netnih.govscispace.comnih.govresearchgate.net This underscores the compound's stable and detectable properties, making it a valuable tool in nutritional and clinical research.

EnzymeSubstrate(s)ProductOrganism Example
Pyridoxal 4-dehydrogenasePyridoxal, NAD+This compound, NADHMesorhizobium loti
Pyridoxine 4-oxidase & Pyridoxal 4-dehydrogenasePyridoxine, NAD+This compound, NADHMesorhizobium loti
Pyridoxamine-pyruvate aminotransferase & Pyridoxal 4-dehydrogenasePyridoxamine, Pyruvate, NAD+This compound, Alanine, NADHMesorhizobium loti

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1195392 4-Pyridoxolactone CAS No. 4753-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one
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InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197187
Record name 4-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Pyridoxolactone
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CAS No.

4753-19-9
Record name 4-Pyridoxolactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-PYRIDOXOLACTONE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Biosynthesis and Biotransformation Pathways of 4 Pyridoxolactone

Enzymatic Formation of 4-Pyridoxolactone

The enzymatic synthesis of this compound is accomplished through two main pathways, both of which ultimately lead to the oxidation of pyridoxal (B1214274). These pathways are central to the metabolic degradation of vitamin B6 in certain bacteria and form the basis of sensitive analytical techniques. rsc.orgnih.govnih.gov

Pyridoxal 4-Dehydrogenase (EC 1.1.1.107) Catalysis

Pyridoxal 4-dehydrogenase (PLDH) is a key enzyme that directly catalyzes the formation of this compound. researchgate.net This enzyme is found in bacteria such as Mesorhizobium loti and Pseudomonas MA-1 and is involved in the degradation pathway of pyridoxine (B80251). nih.gov

The primary role of Pyridoxal 4-Dehydrogenase is the irreversible oxidation of pyridoxal to this compound. nih.govnih.gov This reaction is a critical step in the catabolism of vitamin B6 in some bacterial species. nih.gov The enzyme exhibits high specificity for pyridoxal and does not show activity towards other vitamin B6 forms like pyridoxine, pyridoxamine (B1203002), or their phosphorylated counterparts. uniprot.org The enzyme from Aureobacterium luteolum has been shown to stoichiometrically convert pyridoxal and NAD+ into this compound and NADH. tandfonline.com

Table 1: Research Findings on Pyridoxal 4-Dehydrogenase Catalysis

Enzyme Source Substrate Product Key Finding Citation
Mesorhizobium loti Pyridoxal This compound Catalyzes the irreversible oxidation of pyridoxal. nih.govnih.gov
Pseudomonas MA-1 Pyridoxal This compound Involved in the bacterial degradation of vitamin B6. nih.gov
Aureobacterium luteolum Pyridoxal This compound The reaction consumes pyridoxal and NAD+ to produce this compound and NADH. tandfonline.com
Mesorhizobium japonicum Pyridoxal This compound The enzyme is specific to pyridoxal and not other B6 vitamers. uniprot.org

The catalytic activity of Pyridoxal 4-Dehydrogenase is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. wikipedia.orgebi.ac.uktamu.edu NAD+ acts as the hydrogen acceptor in the dehydrogenation reaction, where pyridoxal is oxidized, and NAD+ is concomitantly reduced to NADH. tandfonline.comontosight.ai The reaction is formally described as: Pyridoxal + NAD+ ⇌ this compound + NADH + H+. wikipedia.org Studies have shown that for the efficient conversion of higher concentrations of pyridoxine to this compound in whole-cell biotransformation systems, the addition of NAD+ is necessary to complete the reaction. nih.gov

Role in Pyridoxal Oxidation

Pyridoxine 4-Oxidase Coupled Reactions

In an alternative pathway, this compound can be formed from pyridoxine through a two-step enzymatic process. This involves the initial conversion of pyridoxine to pyridoxal, which is then subsequently oxidized. rsc.orgnih.gov

The first step in this coupled reaction is the oxidation of pyridoxine to pyridoxal, a reaction catalyzed by the enzyme Pyridoxine 4-oxidase (EC 1.1.3.12). ontosight.aiwikipedia.org This enzyme utilizes oxygen as an acceptor to carry out the oxidation. wikipedia.org The systematic name for this enzyme is pyridoxine:oxygen 4-oxidoreductase. wikipedia.org This conversion is a crucial part of vitamin B6 metabolism, transforming pyridoxine into the aldehyde form, pyridoxal. ontosight.ai In some analytical methods, this enzymatic step is the first in a sequence to convert all vitamin B6 forms into a single, detectable compound. rsc.org

Following the formation of pyridoxal by Pyridoxine 4-oxidase, the intermediate pyridoxal is then oxidized to this compound. rsc.org This second step is catalyzed by Pyridoxal 4-dehydrogenase, as described in the previous section. rsc.orgnih.gov This coupled reaction, utilizing both Pyridoxine 4-oxidase and Pyridoxal 4-dehydrogenase, allows for the complete conversion of pyridoxine to this compound. researchgate.netnih.gov This two-enzyme system has been effectively used in whole-cell biotransformation processes to synthesize this compound from pyridoxine. nih.gov

Table 2: Research Findings on Pyridoxine 4-Oxidase Coupled Reactions

Initial Substrate Intermediate Final Product Enzymes Involved Key Finding Citation
Pyridoxine Pyridoxal This compound Pyridoxine 4-oxidase, Pyridoxal 4-dehydrogenase A two-step enzymatic conversion from pyridoxine. rsc.orgnih.gov
Pyridoxine Pyridoxal This compound Pyridoxine 4-oxidase Irreversibly oxidizes pyridoxine to pyridoxal. rsc.org
Pyridoxal - This compound Pyridoxal 4-dehydrogenase Oxidizes the intermediate pyridoxal to the final product. rsc.orgnih.gov
Conversion of Pyridoxine to Pyridoxal

Pyridoxamine-Pyruvate Aminotransferase Involvement

Pyridoxamine-pyruvate aminotransferase (EC 2.6.1.30) is a key enzyme in the biosynthesis of pyridoxal, a precursor to this compound. nih.govwikipedia.org This enzyme facilitates a reversible transamination reaction. nih.govnih.gov

Pyridoxamine-pyruvate aminotransferase catalyzes the transfer of an amino group from pyridoxamine to pyruvate. nih.govwikipedia.org This reaction yields pyridoxal and L-alanine. nih.govwikipedia.org This conversion is a pyridoxal 5'-phosphate (PLP)-independent process, distinguishing it from many other aminotransferases. nih.govnih.gov The enzyme from Mesorhizobium loti has been extensively studied and is a homotetrameric protein. nih.govrcsb.org While it shares some mechanistic similarities with PLP-dependent enzymes, a key difference is that pyridoxal and pyridoxamine act as substrates rather than just catalysts. nih.gov The formation of a Schiff base between pyridoxal and an active-site lysine (B10760008) residue is a critical, and partially rate-determining, step in the catalytic cycle. nih.govnih.gov This enzymatic reaction is a vital part of the vitamin B6 degradation pathway in certain microorganisms. nih.gov

Degradation and Further Metabolism of this compound

Once formed, this compound is further metabolized, primarily through hydrolysis. This breakdown is facilitated by a specific enzyme that targets the lactone ring of the molecule.

Hydrolysis by 4-Pyridoxolactonase (EC 3.1.1.27)

The enzyme 4-pyridoxolactonase is a hydrolase that specifically acts on the carboxylic ester bond within the this compound molecule. wikipedia.org This enzyme is involved in the vitamin B6 degradation pathway found in some soil microorganisms. nih.gov

4-pyridoxolactonase catalyzes the zinc-dependent hydrolysis of the lactone ring of this compound. nih.goviucr.orgnih.gov This reaction adds a water molecule across the ester bond, resulting in the formation of 4-pyridoxic acid. nih.govqmul.ac.ukgenome.jp 4-pyridoxic acid is a significant metabolite of vitamin B6. caymanchem.com The enzyme from Pseudomonas sp. MA-1 has a molecular weight of approximately 54,000 and is composed of two likely identical subunits. researchgate.net It exhibits optimal activity at a pH of 7.0. researchgate.net

Detailed studies of 4-pyridoxolactonase have provided insights into its structure and the mechanism by which it catalyzes the hydrolysis of this compound.

Structural and Mechanistic Studies of 4-Pyridoxolactonase
Active Site Characterization and Metal Ion Coordination

The enzyme responsible for the conversion of pyridoxal to this compound is pyridoxal 4-dehydrogenase (PLDH), a member of the oxidoreductase family. wikipedia.orgnih.gov The active site of PLDH is intricately designed to bind its substrate, pyridoxal, and a cofactor, typically NAD+. wikipedia.orgnih.gov In Escherichia coli, the related enzyme pyridoxine 4-dehydrogenase (PdxI) features a TIM barrel fold, a common structural motif in the aldo-keto reductase (AKR) superfamily. nih.gov A notable characteristic of E. coli PdxI is the substitution of a conserved histidine residue in the catalytic tetrad, typical for AKRs, with an arginine residue, which is believed to play a role in substrate specificity. nih.gov

Metal ions can play a crucial role in the function of enzymes involved in vitamin B6 metabolism. For instance, in the biosynthesis of pyridoxal 5'-phosphate in E. coli, the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) is dependent on a divalent metal ion. nih.gov A Zn2+ ion is found in each active site, coordinated by three conserved histidine residues originating from both monomers of the dimeric enzyme. nih.gov This zinc ion is essential for anchoring the substrate by coordinating with its amino and hydroxyl groups. nih.gov While direct metal ion coordination in the active site of pyridoxal 4-dehydrogenase itself is not as extensively documented, the broader context of vitamin B6 metabolizing enzymes suggests the potential for metal-assisted catalysis. Some studies have shown that metal ions like Fe3+ and Al3+ can significantly accelerate transamination reactions catalyzed by pyridoxal in non-enzymatic systems. acs.org In the case of 4-pyridoxolactonase from Mesorhizobium loti, which hydrolyzes this compound, two zinc ions are coordinated within the active site, indicating its membership in the B3 subclass of class B β-lactamases. nih.gov

Substrate Specificity and Broad-Range Lactonase Activity

Pyridoxal 4-dehydrogenase exhibits a high degree of specificity for its substrate, pyridoxal. The enzyme from Mesorhizobium loti efficiently oxidizes pyridoxal to this compound but shows no activity towards related compounds such as pyridoxal 5'-phosphate, pyridoxine, pyridoxamine, or pyridoxamine 5'-phosphate. uniprot.org This specificity ensures the correct channeling of pyridoxal into this particular degradation pathway.

Following its formation, this compound is hydrolyzed to 4-pyridoxic acid by the enzyme 4-pyridoxolactonase. nih.govwikipedia.org This enzyme also demonstrates substrate specificity. While 4-pyridoxolactonase from Pseudomonas MA-1 is entirely specific for this compound, it is competitively inhibited by the isomeric compound 5-pyridoxolactone (B103860). nih.gov Similarly, 5-pyridoxolactonase is competitively inhibited by this compound. nih.gov The 4-pyridoxolactonase from Mesorhizobium loti is a zinc-dependent hydrolase that specifically catalyzes the hydrolysis of the lactone ring of this compound. nih.gov

EnzymeOrganismSubstrate(s)Product(s)Inhibitors
Pyridoxal 4-dehydrogenase Mesorhizobium lotiPyridoxal, NAD+This compound, NADH, H+-
4-Pyridoxolactonase Pseudomonas MA-1This compound, H2O4-Pyridoxic acid5-Pyridoxolactone (competitive)
4-Pyridoxolactonase Mesorhizobium lotiThis compound, H2O4-Pyridoxic acid5-Pyridoxolactone (competitive) nih.gov

Downstream Catabolic Pathways of 4-Pyridoxic Acid

Conversion to Succinic Semialdehyde

Once this compound is converted to 4-pyridoxic acid, the latter enters a catabolic pathway that ultimately leads to common metabolic intermediates. mdpi.com In certain bacteria, 4-pyridoxic acid is further metabolized through a series of steps to succinic semialdehyde. mdpi.com This conversion involves the enzymatic action of 4-pyridoxic acid dehydrogenase, which has been identified in Mesorhizobium loti. ebi.ac.uk This enzyme catalyzes the oxidation of 4-pyridoxic acid to 3-hydroxy-2-methylpyridine-4,5-dicarboxylate. ebi.ac.uk The pathway continues through several more enzymatic reactions before yielding succinic semialdehyde. mdpi.com

Organism-Specific Metabolic Pathways

Bacterial Degradation Pathways (e.g., Pseudomonas sp., Mesorhizobium loti, Escherichia coli)

The degradation of vitamin B6, including the formation and subsequent metabolism of this compound, has been well-characterized in several bacterial species. mdpi.comethz.ch

Pseudomonas sp.: In Pseudomonas sp. MA-1, a detailed pathway for the degradation of pyridoxine has been described. mdpi.comethz.ch This pathway involves the oxidation of pyridoxal to this compound by pyridoxal 4-dehydrogenase. wikipedia.orgnih.gov Subsequently, 4-pyridoxolactonase hydrolyzes this compound to 4-pyridoxic acid. nih.gov The latter is then further catabolized. mdpi.com

Mesorhizobium loti: This symbiotic nitrogen-fixing bacterium also possesses a degradation pathway for vitamin B6. mdpi.comethz.chsigmaaldrich.com The gene encoding 4-pyridoxolactonase has been identified and characterized in Mesorhizobium loti. nih.govsigmaaldrich.com The organism can utilize pyridoxine as a carbon source, and the degradation involves the formation of this compound and its subsequent hydrolysis to 4-pyridoxic acid. ethz.ch The downstream catabolism of 4-pyridoxic acid to succinic semialdehyde has also been detailed in this bacterium. mdpi.com

Escherichia coli: While E. coli has well-established pathways for the de novo synthesis and salvage of vitamin B6, the catabolic pathways are less clearly defined compared to Pseudomonas or Mesorhizobium. mdpi.comasm.org However, E. coli does possess pyridoxine 4-dehydrogenase (PdxI), which is involved in the salvage pathway by reducing pyridoxal to pyridoxine. nih.govuniprot.org The presence of enzymes that can act on vitamin B6 vitamers suggests a capacity for their metabolic transformation, although a complete degradation pathway leading to succinic semialdehyde as seen in other bacteria has not been fully elucidated. asm.org

OrganismKey Enzymes in this compound PathwayDownstream Metabolite
Pseudomonas sp. Pyridoxal 4-dehydrogenase, 4-Pyridoxolactonase nih.govmdpi.comSuccinic semialdehyde mdpi.com
Mesorhizobium loti Pyridoxal 4-dehydrogenase, 4-Pyridoxolactonase, 4-Pyridoxic acid dehydrogenase nih.govuniprot.orgmdpi.comebi.ac.ukSuccinic semialdehyde mdpi.com
Escherichia coli Pyridoxine 4-dehydrogenase (PdxI) nih.govuniprot.orgNot fully elucidated asm.org

Eukaryotic Metabolism (e.g., Human, Rat, Plants, Fungi)

Human and Rat: In humans and rats, the primary catabolite of vitamin B6 excreted in the urine is 4-pyridoxic acid. mdpi.com This compound is formed in the liver from the oxidation of pyridoxal, a reaction that can be catalyzed by a non-specific aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase. asm.orgnih.govresearchgate.net While this compound is primarily considered a metabolite in bacterial pathways, there is some evidence suggesting its possible formation in humans, particularly with high intakes of pyridoxine. researchgate.netnih.gov The gut microflora may also contribute to the breakdown of 4-pyridoxic acid.

Plants: Plants synthesize vitamin B6 de novo and also have a salvage pathway to interconvert the different vitamers. researchgate.net While the degradation pathways are not as extensively studied as in bacteria, the presence of glycosylated forms of vitamin B6 is a notable feature of plant metabolism. mdpi.com

Iii. Analytical Methodologies for 4 Pyridoxolactone Quantification in Biological Systems

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a widely employed method for the determination of 4-pyridoxolactone, particularly due to its high sensitivity when 4-PLA is formed from other vitamin B6 vitamers. d-nb.infofoodandnutritionresearch.netresearchgate.net This technique leverages the inherent high fluorescence of this compound, making it an effective detection strategy. foodandnutritionresearch.netnih.govrsc.org

Enzymatic Conversion Strategies for Enhanced Detection

To enhance the detection of various vitamin B6 forms, enzymatic conversion strategies are frequently utilized to transform them into the highly fluorescent this compound. d-nb.infofoodandnutritionresearch.netresearchgate.netnih.govrsc.orgresearchgate.nettechnologynetworks.com This approach allows for the comprehensive quantification of multiple vitamin B6 compounds by converting them into a single, easily detectable fluorescent product. foodandnutritionresearch.netnih.govrsc.org

A key strategy involves the specific and total conversion of various vitamin B6 vitamers into this compound using a series of enzymatic reactions. foodandnutritionresearch.netresearchgate.netnih.govrsc.orgresearchgate.nettechnologynetworks.com For instance, pyridoxal (B1214274) (PL) can be completely oxidized to 4-PLA by pyridoxal 4-dehydrogenase (PLDH). researchgate.netrsc.org Pyridoxine (B80251) (PN) and pyridoxamine (B1203002) (PM) are also converted into 4-PLA through coupled reactions. PN is oxidized to PL by pyridoxine 4-oxidase (PNOX) and then to 4-PLA by PLDH. researchgate.netrsc.org PM is converted to 4-PLA via pyridoxamine-pyruvate aminotransferase (PPAT) and PLDH. researchgate.netrsc.org This all-enzymatic HPLC (AEH) method allows for the determination of seven vitamin B6 compounds, including pyridoxal, pyridoxamine, pyridoxine, and their phosphate (B84403) forms, as well as pyridoxine-β-glucoside. foodandnutritionresearch.netnih.govresearchgate.net

For the quantification of phosphorylated vitamin B6 forms (pyridoxal 5'-phosphate (PLP), pyridoxamine 5'-phosphate (PMP), and pyridoxine 5'-phosphate (PNP)) and pyridoxine-β-glucoside (PNG), an initial hydrolysis step is necessary to convert them into their corresponding free forms before enzymatic conversion to 4-PLA. d-nb.inforesearchgate.netrsc.org Alkaline phosphatase (ALP) is commonly used to hydrolyze the phosphate esters into PL, PM, and PN, respectively. rsc.org Subsequently, these free forms are converted to 4-PLA as described above. rsc.org Similarly, β-glucosidase (GLS) is employed to hydrolyze PNG into PN, which is then further converted to 4-PLA. rsc.org Some methods have historically used HCl hydrolysis to convert phosphoester forms and pyridoxine-β-glucoside into their free forms, although more recent methods aim for all-enzymatic approaches to avoid issues like low recovery or non-specific reactions. d-nb.infofoodandnutritionresearch.netnih.govnih.govfoodandnutritionresearch.net

Conversion of Vitamin B6 Vitamers to this compound

Optimization of Chromatographic Conditions

Optimizing chromatographic conditions is crucial for achieving accurate and efficient separation of this compound from other compounds in biological samples. drawellanalytical.comnih.gov Key parameters that are systematically fine-tuned include column temperature, flow rate, and injection volume to optimize peak shape, retention times, and sensitivity. drawellanalytical.com The mobile phase composition, including solvent type, solvent strength, pH, and buffer concentration, significantly influences separation efficiency and selectivity. drawellanalytical.com For instance, an isocratic separation of B6 vitamers has been performed on a C18 column at 25 °C, using a mobile phase consisting of methanol-phosphate buffer (10:90) and 0.018 M trimethylamine (B31210) reagent adjusted to pH 3.55. d-nb.info The flow rate and sample volume are also critical, with typical flow rates around 0.5 mL/min and injection volumes of 20-100 µL. d-nb.infonih.gov

Sensitivity, Selectivity, and Validation Parameters

HPLC methods for this compound quantification demonstrate good sensitivity and selectivity, especially when coupled with enzymatic conversion strategies that yield a highly fluorescent product. foodandnutritionresearch.netrsc.org Validation parameters, typically following guidelines such as ICH, include selectivity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comijmrhs.comactascientific.com

For a method analyzing pyridoxamine, pyridoxal, and pyridoxine, typical validation parameters include:

Concentration range: 1.0–50.0 ng/mL for pyridoxamine, 5.0–350.0 ng/mL for pyridoxal, and 1.5–200.0 ng/mL for pyridoxine. d-nb.info

Coefficient of correlation (r): Generally above 0.9989, indicating good linearity. d-nb.info

Limit of Detection (LOD): Ranging from 0.28 to 0.43 ng/mL for these vitamers. d-nb.info

Limit of Quantification (LOQ): Ranging from 1.0 to 1.5 ng/mL for these vitamers. d-nb.info

Repeatability (SD %): Typically between 1.2% and 3.1%. d-nb.info

Intermediate precision (SD %): Ranging from 3.5% to 5.1%. d-nb.info

An enzymatic fluorometric assay for pyridoxal, which converts it to this compound, showed a detection limit of approximately 10 pmol and a high linearity (r=0.993). researchgate.net Recoveries for enzymatic-based HPLC methods for vitamin B6 compounds can vary, for example, from 14% to 114% in food samples, with corrections often applied based on spiked samples. foodandnutritionresearch.nettechnologynetworks.com

Table 1: Representative Validation Parameters for HPLC-FLD Quantification of Vitamin B6 Vitamers d-nb.info

Analytical ParameterPyridoxaminePyridoxalPyridoxine
Concentration Range (ng/mL)1.0–50.05.0–350.01.5–200.0
Coefficient of Correlation (r)0.99890.99920.9991
Limit of Detection (ng/mL)0.280.360.43
Limit of Quantification (ng/mL)1.01.21.5
Repeatability (SD %)2.43.11.2
Intermediate Precision (SD %)4.65.13.5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying compounds in complex biological matrices due to its high sensitivity, selectivity, and specificity. mdpi.comqut.edu.auresearchgate.netveedalifesciences.comchromatographyonline.com While HPLC-FLD methods often rely on derivatization to produce fluorescent this compound, LC-MS/MS can directly quantify underivatized vitamin B6 forms, including 4-pyridoxic acid (a related metabolite), and offers advantages in terms of sensitivity and the ability to analyze a broader range of compounds simultaneously. mdpi.comqut.edu.aunih.gov

For endogenous compounds like vitamin B6 vitamers, a significant challenge in LC-MS/MS quantification is the presence of the analyte in the matrix used for calibration and quality control. qut.edu.auresearchgate.net To address this, methods often employ surrogate matrices (e.g., 2% bovine serum albumin in phosphate buffer saline) or stable isotope dilution techniques to minimize matrix effects and ensure accurate quantification. qut.edu.auresearchgate.net Sample preparation for LC-MS/MS typically involves protein precipitation (e.g., with trichloroacetic acid) to separate analytes from the sample matrix. qut.edu.auresearchgate.net

LC-MS/MS methods for vitamin B6 compounds have demonstrated:

High sensitivity: For instance, a validated LC-MS/MS method for pyridoxal-5'-phosphate (PLP) in human whole blood achieved a lower limit of quantification (LLOQ) of 6 nmol/L, with detection limits for PLP, 4-pyridoxic acid (PA), and pyridoxal (PL) as low as 0.1, 0.2, and 4 nmol/L, respectively, in standard curves. mdpi.comresearchgate.netqut.edu.auresearchgate.net

Excellent linearity: Calibration curves typically show R² values greater than 0.99. mdpi.comqut.edu.au

Good precision and accuracy: Intra-day and inter-day precision generally fall within acceptable ranges (e.g., <15%), and recoveries are often high (e.g., >92%). mdpi.comqut.edu.auresearchgate.netresearchgate.net

While LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-FLD, it typically involves higher equipment and maintenance costs, and more complex operation. mdpi.com Nevertheless, it is considered the technique of choice for quantitative analyses of endogenous compounds in biological samples, particularly when high specificity and sensitivity are paramount. qut.edu.auresearchgate.netveedalifesciences.com

Table 2: Representative Validation Parameters for LC-MS/MS Quantification of Vitamin B6 Vitamers mdpi.comqut.edu.auresearchgate.net

Analytical ParameterPyridoxal 5'-phosphate (PLP)4-Pyridoxic Acid (PA)Pyridoxal (PL)
LOD (nmol/L)0.10.24
LOQ (nmol/L)0.20.420
Linearity (R²)>0.99>0.99>0.99
Recovery>92%--
Intra-day Precision1.7-3.5%--
Inter-day Precision3.0-7.6%--

Stable Isotope Dilution Assay (SIDA) for Enhanced Accuracy

Stable Isotope Dilution Assay (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a method of choice for the accurate quantification of vitamin B6 compounds, including those convertible to this compound. This technique utilizes stably isotope-labeled analogues that possess nearly identical chemical and physical properties to the analytes being quantified. nih.gov The primary advantage of SIDA lies in its ability to compensate for potential losses during sample preparation and for matrix effects encountered during mass spectrometric analysis, thereby ensuring precise quantification. nih.govhpst.cz

For the determination of individual B6 vitamers in food matrices like fruits, vegetables, and cereals, SIDA methods have been developed and validated. For instance, methods employing [13C3]-PN, [13C3]-PL, and [13C6]-PNG as internal standards have shown high accuracy. nih.gov Validation parameters for such methods indicate robust performance, with calculated recoveries typically ranging from 92% to 111%. nih.gov Intra-injection precisions have been reported between 0% and 9%, while inter-day and intra-day precisions ranged from 4% to 10%. nih.gov Limits of detection (LODs) and quantification (LOQs) for various B6 vitamers using SIDA-LC-MS/MS have been established in the low microgram per kilogram range, demonstrating high sensitivity. nih.gov

Untargeted and Targeted Metabolomics for Pathway Analysis

Metabolomics, encompassing both untargeted and targeted approaches, plays a significant role in the comprehensive analysis of metabolites, including this compound, and in elucidating their involvement in biological pathways. Untargeted metabolomics provides a broad, comprehensive analysis, aiming to capture all metabolites within a sample, even those not yet identified, offering qualitative identification and relative quantification of thousands of metabolites for discovery and hypothesis generation. metwarebio.com Conversely, targeted metabolomics focuses on the precise quantification of a specific, predefined set of biochemically annotated analytes, often for validating hypotheses. metwarebio.com Both approaches commonly employ techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for data acquisition. metwarebio.commdpi.com

In the context of this compound, metabolomics studies have provided insights into its presence and changes in biological systems. For example, in non-targeted metabolomics analysis of germinated maize, 5-pyridoxolactone (B103860) (a closely related compound) was observed to be down-regulated following pulsed light treatment, while other energy metabolism intermediates were up-regulated. mdpi.com This indicates its potential involvement in plant adaptation to stress and various biosynthesis pathways. mdpi.com Similarly, in studies investigating the antiviral response in silkworms (Bombyx mori) infected with BmNPV, LC-MS/MS-based non-targeted metabolomics identified 5-pyridoxolactone among the differential metabolites, showing continuous upregulation post-infection. nih.gov Pathway enrichment analysis, often performed using tools like Metabolomics Pathway Analysis (MetPA) and mapping to databases such as KEGG, helps to place these experimental observations into relevant biological or disease contexts, revealing the pathways in which these metabolites are involved. nih.govplos.orgnih.gov

Fluorimetric Assay Development

The development of fluorimetric assays for this compound has significantly advanced the detection and quantification of vitamin B6 compounds due to this compound's intrinsic high fluorescence. A key strategy involves the specific enzymatic conversion of various vitamin B6 forms into this compound, which is then sensitively determined by high-performance liquid chromatography (HPLC) coupled with fluorescence detection. researchgate.netfoodandnutritionresearch.netnih.govresearchgate.net

This all-enzymatic HPLC method allows for the determination of individual vitamin B6 compounds by converting them into this highly fluorescent derivative. foodandnutritionresearch.netnih.govresearchgate.net For instance, pyridoxal can be completely oxidized to this compound with pyridoxal 4-dehydrogenase. researchgate.netnii.ac.jp Pyridoxine and pyridoxamine can also be fully converted into this compound through coupling reactions involving pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase, respectively, followed by pyridoxal 4-dehydrogenase. researchgate.net For phosphorylated forms and pyridoxine-β-glucoside, initial HCl-hydrolysis or enzymatic hydrolysis (e.g., with alkaline phosphatase and β-glucosidase) is often employed to convert them into their free forms before enzymatic conversion to this compound. researchgate.netfoodandnutritionresearch.netnih.govresearchgate.net The fluorescence intensity of the eluted this compound is typically monitored at an excitation wavelength of 360 nm and an emission wavelength of 430 nm. foodandnutritionresearch.netnih.gov This enzymatic fluorometric approach offers high specificity and sensitivity, with detection limits for pyridoxal reported around 10 pmol and good linearity (r=0.993). researchgate.net

Application in Diverse Biological Matrices

The analytical methodologies for this compound and its precursors are widely applied across various biological matrices, providing critical data for nutritional, metabolic, and physiological studies.

Food Analysis (e.g., Grain Products, Chicken Liver, Egg Yolk)

Enzymatic-based HPLC methods, which convert vitamin B6 compounds into this compound, have been extensively applied for the determination of individual and total vitamin B6 content in a wide range of foods. foodandnutritionresearch.netnih.govresearchgate.net This approach has been used to analyze matrices such as chicken liver, chicken white meat, egg yolk, egg white, dried anchovy, carrots, and garlic. foodandnutritionresearch.netnih.govresearchgate.net

Table 1: Representative Vitamin B6 Content in Various Food Matrices (nmol/g) researchgate.netresearchgate.net

Food MatrixTotal Vitamin B6 (nmol/g)Predominant Vitamers
Chicken Liver42-51PM, PMP
Chicken White Meat42-51PL, PLP
Egg Yolk42-51PLP
Dried Anchovy144PLP, PMP
Carrot17-29PNG (low amounts)
Garlic17-29PNG (low amounts)
Egg White3PNG (low amounts)

Human and Animal Biological Samples (e.g., Urine, Plasma, Milk, Erythrocytes, Dialysate)

Quantification of this compound and related vitamin B6 species is also critical in human and animal biological samples to assess vitamin status and metabolism. Methods employing LC-MS/MS have been developed for multianalyte quantification of vitamin B6 species in human plasma, characterized by simple sample processing, low sample volume requirements, and short run times. researchgate.net These methods often involve deproteinization of plasma samples with agents like trichloroacetic acid. researchgate.net

For instance, a method for determining all six natural vitamin B6 compounds and pyridoxine-β-glucoside in human urine was developed, involving their specific enzymatic conversion into highly fluorescent this compound, followed by supersensitive determination via isocratic HPLC. researchgate.net This method allowed for the simultaneous determination of all compounds in urine for the first time, with easy sample preparation and relatively short enzyme reaction times. researchgate.net

In animal plasma, two-dimensional liquid chromatography combined with ultraviolet detection has been established for the quantitative determination of pyridoxal 5'-phosphate (PLP), 4-pyridoxic acid (PA), and pyridoxal (PL). mdpi.comresearchgate.net This method demonstrated good selectivity and high loading capacity, with detection limits for PLP, PA, and PL reported as 0.1, 0.2, and 4 nmol/L, respectively, and correlation coefficients greater than 0.99 for calibration curves. mdpi.comresearchgate.net Recoveries for these analytes in animal plasma ranged from 90.00% to 113.90%. mdpi.com

For human plasma, LC-MS/MS methods have reported detection limits (signal-to-noise ratio = 5) in the range of 0.1-4.0 nmol/L for various B6 vitamers, with linearity over several orders of magnitude. researchgate.net Within- and between-day coefficients of variation (CVs) were 3%-20% and 6%-22%, respectively, and recoveries ranged from 78%-163%. researchgate.net Median concentrations in healthy persons were found to be 35.4 nmol/L for PLP, 16.9 nmol/L for PL, and 22.4 nmol/L for PA. researchgate.net

Table 2: Analytical Performance in Biological Samples researchgate.netmdpi.com

AnalyteMatrixMethodLOD (nmol/L)LOQ (nmol/L)Recovery (%)Precision (CV%)
PLPAnimal Plasma2D LC-UV0.10.290.0-113.9<12.6 (intra-day)
PAAnimal Plasma2D LC-UV0.20.490.0-113.9<12.6 (intra-day)
PLAnimal Plasma2D LC-UV42090.0-113.9<12.6 (intra-day)
PLPHuman PlasmaLC-MS/MS0.1-4.0N/A78-1633-20 (within-day), 6-22 (between-day)
PLHuman PlasmaLC-MS/MS0.1-4.0N/A78-1633-20 (within-day), 6-22 (between-day)
PAHuman PlasmaLC-MS/MS0.1-4.0N/A78-1633-20 (within-day), 6-22 (between-day)

The transmission of compounds into milk has also been studied, as seen in toxicokinetic investigations of mycotoxins in lactating sows, where UPLC-MS/MS was used to quantify compounds in milk samples. nih.gov While this specific study focused on Ochratoxin A, it highlights the applicability of advanced analytical techniques for quantifying various substances, including metabolites, in milk. nih.gov

Microbial and Plant Extracts

Analytical methods are also applied to microbial and plant extracts to identify and quantify this compound and related metabolites, contributing to phytochemical and metabolomic research. Metabolomics analyses are increasingly employed to explore the chemical composition of plant extracts. For instance, non-targeted metabolomics based on LC-MS/MS has been used to identify metabolites in germinated maize, where 5-pyridoxolactone was identified among the down-regulated compounds after pulsed light treatment. mdpi.com This suggests its role in the metabolic responses of plants to environmental stimuli. mdpi.com

Furthermore, the general field of phytochemical analysis of plant extracts for their antimicrobial properties involves various analytical techniques. While this compound is not always the direct target, these studies broadly demonstrate the capacity to analyze complex plant matrices for bioactive compounds. For example, studies have evaluated the antimicrobial activity of plant extracts against various microbial pathogens, identifying the presence of phenols, flavonoids, and steroids, and determining minimum inhibitory concentrations (MIC) using methods like broth microdilution. nih.govnih.govmdpi.comresearchgate.net Such analyses contribute to understanding the chemical diversity within plant extracts and their biological effects.

Iv. Biochemical Roles and Physiological Implications of 4 Pyridoxolactone

Role in Vitamin B6 Catabolism and Homeostasis

The catabolism of vitamin B6 is a crucial process for maintaining cellular homeostasis of the vitamin's various forms (vitamers). nih.govnih.gov An excess of vitamin B6 is converted into excretable products, primarily 4-pyridoxic acid (4-PA), and 4-pyridoxolactone is a central molecule in this pathway. mhmedical.com In many organisms, including bacteria, the degradation of pyridoxal (B1214274) (PL), a key B6 vitamer, proceeds through a two-step enzymatic process involving this compound. mdpi.com

First, pyridoxal is oxidized to this compound. nih.govmdpi.com This reaction is catalyzed by the enzyme pyridoxal 4-dehydrogenase (EC 1.1.1.107). mdpi.com Subsequently, this compound is hydrolyzed by 4-pyridoxolactonase (EC 3.1.1.27) to form 4-pyridoxic acid. mdpi.com This final product, 4-PA, is the primary urinary metabolite of vitamin B6 in humans and other mammals, and its excretion reflects the body's turnover of the vitamin. mhmedical.comresearchgate.net By facilitating the conversion of active vitamin forms into an excretable metabolite, the pathway involving this compound plays a vital role in preventing the accumulation of excess vitamin B6 and managing the intracellular pool of the active cofactor, pyridoxal 5'-phosphate (PLP). nih.govnih.govmhmedical.com Some microbial catabolic pathways have also been identified in humans who consume high amounts of vitamin B6, leading to the formation of this compound. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Catabolic Conversion of Pyridoxal via this compound

Enzyme EC Number Reaction Role in Homeostasis
Pyridoxal 4-dehydrogenase 1.1.1.107 Pyridoxal → this compound Initiates the final stage of pyridoxal catabolism. mdpi.com
4-Pyridoxolactonase 3.1.1.27 This compound → 4-Pyridoxic acid Produces the main excretory product of vitamin B6. mdpi.com

Potential as a Biomarker

Given its position as an intermediate in a key metabolic pathway, this compound and its related metabolites have been investigated as potential biomarkers for dietary intake and physiological conditions like renal impairment.

The measurement of vitamin B6 metabolites is a direct reflection of recent dietary intake. rupahealth.com While 4-pyridoxic acid (4-PA) is the established end-product, its utility as a precise biomarker for specific food consumption, such as fruits and vegetables, has shown limitations. One study found that urinary 4-PA levels only increased significantly with a substantial (600-gram) increase in fruit and vegetable consumption, suggesting it may not be sensitive enough to reflect moderate dietary changes. nih.gov However, other related compounds, such as 5-pyridoxolactone (B103860), have been detected in foods like chicken and pork and are considered potential biomarkers for their consumption. foodb.ca this compound itself has been identified as a bacterial oxidation metabolite of vitamin B6, which could reflect gut microbiome activity in response to diet. au.dk

The kidneys are the primary route for the excretion of water-soluble metabolites, including 4-pyridoxic acid. nih.gov Therefore, renal function significantly impacts the plasma concentration of vitamin B6 catabolites. In patients with chronic renal failure, the capacity to clear these metabolites is impaired. nih.gov

Research has shown that patients with chronic renal failure undergoing hemodialysis have significantly elevated plasma concentrations of vitamin B6 vitamers and the metabolite 4-pyridoxic acid. nih.gov Mean plasma levels of pyridoxal-5'-phosphate and pyridoxine (B80251) in these patients were found to be 20 times higher than in healthy controls. nih.gov As this compound is the direct precursor to 4-pyridoxic acid, its levels would also be expected to be altered in states of renal dysfunction. This suggests that the accumulation of B6 catabolites, including the precursor this compound, could serve as an indicator of compromised renal function. Assessment of renal function is typically based on the glomerular filtration rate (GFR), which can be estimated using serum creatinine (B1669602) levels. nih.govmedicineslearningportal.orgeuropa.eu The retention of metabolites like 4-PA highlights the kidney's critical role in vitamin homeostasis.

Table 2: Stages of Chronic Kidney Disease (CKD) and Potential Impact on Metabolite Clearance

Stage GFR (mL/min/1.73 m²) Description Implication for Metabolite Excretion
1 ≥ 90 Normal GFR with other signs of kidney damage Generally normal excretion.
2 60-89 Mildly decreased GFR Potential for slight decrease in clearance.
3a 45-59 Mildly to moderately decreased GFR Reduced clearance, metabolite levels may begin to rise.
3b 30-44 Moderately to severely decreased GFR Significant reduction in clearance, metabolite accumulation likely.
4 15-29 Severely decreased GFR Severe impairment of excretion, high metabolite levels expected.
5 < 15 End-stage renal disease (kidney failure) Minimal to no clearance, leading to significant metabolite accumulation. nih.govnih.gov

Indicator of Food Consumption

Interactions with Biological Systems

This compound's biological significance is defined by its interactions with enzymes and its role within the broader metabolic network, which can be affected by various disease states.

The formation of this compound is an enzyme-mediated process. The enzyme pyridoxal 4-dehydrogenase, which converts pyridoxal to this compound, is NAD-dependent, meaning it requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to accept hydrogen. brenda-enzymes.org This links the catabolism of vitamin B6 to the cellular redox state and the availability of this crucial cofactor.

Furthermore, a variety of enzymatic methods have been developed for the determination of individual vitamin B6 compounds, which rely on their specific conversion to the highly fluorescent this compound. researchgate.netnih.govjst.go.jp For instance, pyridoxine and pyridoxamine (B1203002) can be converted to this compound through coupled reactions involving enzymes like pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase, respectively, in conjunction with pyridoxal 4-dehydrogenase. researchgate.netnih.gov

The concept of cofactor recycling is critical for the efficiency of many metabolic pathways. illinois.edunih.gov While not directly recycled itself, the formation of this compound is part of a pathway that regenerates NAD+ from NADH (in other coupled reactions) and helps manage the pool of the essential cofactor PLP. nih.govnih.gov The regeneration of expensive cofactors is a significant focus in industrial biocatalysis to make enzymatic processes economically viable. illinois.edunih.gov

As an intermediate in vitamin B6 metabolism, the flux through the this compound pathway can be altered in various disease states. uu.nl For example, increased catabolism of vitamin B6 to 4-PA has been associated with a higher risk of cardiovascular events in patients with type 2 diabetes, suggesting that this pathway is upregulated. rupahealth.com This implies a corresponding increase in the formation and turnover of this compound.

Implications in Genetic Disorders Affecting Vitamin B6 Metabolism

Potential Role in Quorum Sensing Systems in Bacteria

Quorum sensing is a system of cell-to-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression. bmglabtech.comwikipedia.org This process relies on the production, release, and detection of small signaling molecules known as autoinducers. bmglabtech.comjlabphy.org

There is emerging evidence that certain metabolites can interfere with these bacterial communication systems. Research suggests that some vitamin B6 metabolites may mimic bacterial signals and disrupt quorum sensing regulation. unifi.it Specifically, this compound has been identified as a compound with a potential role in interfering with these systems. unifi.it While the precise mechanism of action has not been fully elucidated, the lactone ring structure of this compound is a feature found in other known quorum sensing signaling molecules, such as acyl-homoserine lactones (AHLs) and 4-butyrolactone analogues, which are used by various Gram-negative and Gram-positive bacteria. jlabphy.orgnih.gov This structural similarity may enable it to interact with the bacterial signaling cascade.

Biosynthesis of Secondary Metabolites/Derivatives

This compound is an intermediate in the catabolism (breakdown) of vitamin B6, particularly in microorganisms. mdpi.comnih.gov In some Gram-negative bacteria, such as Pseudomonas sp., a detailed degradation pathway for vitamin B6 has been described. In this pathway, pyridoxal is converted to this compound by the enzyme pyridoxal 4-dehydrogenase. Subsequently, the enzyme 4-pyridoxolactonase hydrolyzes the lactone ring to form 4-pyridoxic acid, which is then further catabolized. mdpi.comnih.govresearchgate.net

Beyond its role as a catabolic intermediate, the synthesis of this compound has been achieved through biotechnological methods. A simple and efficient process was developed for the biotransformation of pyridoxine into this compound using two types of transformed Escherichia coli cells. nih.gov One cell type expressed pyridoxine 4-oxidase to convert pyridoxine to pyridoxal, and the second expressed pyridoxal 4-dehydrogenase to convert pyridoxal to this compound. nih.gov

The pool of vitamin B6 vitamers serves as a precursor not only for catabolites like this compound but also for the biosynthesis of various secondary metabolites in other organisms. davidpublisher.commdpi.com A notable example is the neurotoxin Ginkgotoxin (4'-O-methylpyridoxine), a derivative found in the seeds of the Ginkgo biloba tree. nih.govwikipedia.orgmdpi.com The biosynthesis of ginkgotoxin involves the O-methylation of a vitamin B6 vitamer. wikipedia.org The metabolic pathways leading to the formation of the catabolite this compound and the secondary metabolite ginkgotoxin represent two distinct metabolic fates for the core vitamin B6 structure. nih.gov

V. Advanced Research Directions and Emerging Areas

Chemoenzymatic Synthesis and Biotransformation for Novel DerivativesChemoenzymatic synthesis, which integrates the precision of enzymatic catalysis with the versatility of chemical transformations, offers innovative strategies for the sustainable and efficient production of complex molecules.fishersci.co.ukhmdb.caThis approach is particularly valuable for generating novel derivatives of natural products and other compounds.nih.govdsmz.dewikipedia.org

Engineered Microbial Systems for 4-Pyridoxolactone ProductionEngineered microbial systems have emerged as promising platforms for the production of various natural compounds, including this compound. A notable example involves the efficient synthesis of this compound from pyridoxine (B80251) using a whole-cell biotransformation approach with two types of transformed Escherichia coli cells.guidetopharmacology.orgThis process leverages specific enzymatic activities to achieve the desired conversion. One E. coli cell type is engineered to express pyridoxine 4-oxidase, catalase, and chaperonin, while the second type expresses pyridoxal (B1214274) 4-dehydrogenase.guidetopharmacology.org

In this biotransformation, pyridoxine is initially oxidized to pyridoxal by pyridoxine 4-oxidase, and subsequently, pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase. guidetopharmacology.org Under optimized conditions, such as a reaction mixture containing the two transformed cell types, 10 mM of pyridoxine can be completely converted into this compound within 24 hours at 30°C. For higher concentrations, such as 80 mM pyridoxine, the addition of 0.5 mM or more of NAD+ is necessary to ensure complete conversion. guidetopharmacology.org

This compound is also recognized as a bacterial oxidation metabolite of vitamin B6, with catabolic pathways involving its formation and further degradation described in gram-negative bacteria such as Pseudomonas sp. and Mesorhizobium loti. ctpharma.com.tr These pathways typically involve enzymes like pyridoxal-4-dehydrogenase and 4-pyridoxolactonase. ctpharma.com.tr

Exploration of Synthetic IntermediatesThe exploration of synthetic intermediates is crucial for developing efficient and scalable routes to this compound and its derivatives. This compound itself serves as a key intermediate in the synthesis of various vitamin B6-related compounds. For instance, it is a precursor in the synthesis of Vitamin B6 Oxo-4-(N-butanoic Acid)-N-hydroxysuccinimide (V675635) and Vitamin B6 4-(N-Butanoic Acid)-N-hydroxysuccinimide (V675630).wikipedia.orgfishersci.sefishersci.fiThe latter, V675630, is also identified as a useful synthetic intermediate related to thiamine.wikipedia.orgfishersci.sefishersci.fi

In enzymatic conversion methods for the determination of individual vitamin B6 compounds, pyridoxal, pyridoxine, and pyridoxamine (B1203002) are specifically converted into this compound, highlighting their role as direct precursors in such analytical transformations. uni.lu This conversion involves a series of enzymatic reactions, including pyridoxal 4-dehydrogenase for pyridoxal oxidation, and a coupling reaction involving pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase for pyridoxine. uni.lu

Structural Biology and Enzyme Mechanism StudiesUnderstanding the structural biology and enzymatic mechanisms associated with this compound is vital for rational design in drug discovery and metabolic engineering.

Detailed Enzyme Kinetics and Active Site AnalysisDetailed enzyme kinetics and active site analyses provide critical insights into how enzymes interact with this compound. The enzyme 4-pyridoxolactonase (EC 3.1.1.27) catalyzes the zinc-dependent hydrolysis of this compound to 4-pyridoxic acid, playing a role in vitamin B6 degradation pathways in certain microorganisms.ctpharma.com.trfishersci.cauni.lumims.com

Crystal structures of 4-pyridoxolactonase from Mesorhizobium loti have been determined, revealing an αβ/βα sandwich fold. fishersci.cauni.lu These studies show that the enzyme coordinates two zinc ions within its active site, suggesting its classification within subclass B3 of the class B β-lactamases. fishersci.cauni.lu Docking simulations with the substrate this compound, the product 4-pyridoxic acid, and a reaction intermediate suggest that 4-pyridoxolactonase likely catalyzes the reaction through a subclass B2-like mechanism, differing from the typical B3 mechanism. uni.lufishersci.ca

Kinetic studies on 4-pyridoxolactonase from Pseudomonas MA-1 have determined specific parameters for its activity. The enzyme exhibits a pH optimum of 7.0, a Michaelis constant (Km) of 5.9 µM, and a maximum reaction rate (Vmax) of 35.2 µmol per minute at 25°C. nih.govmetabolomicsworkbench.org

Table 1: Key Kinetic Parameters of 4-Pyridoxolactonase

Enzyme SourceSubstratepH OptimumKm (µM)Vmax (µmol/min)Temperature (°C)Citation
Pseudomonas MA-1This compound7.05.935.225 nih.govmetabolomicsworkbench.org

Furthermore, pyridoxine 4-oxidase, an enzyme involved in the production of this compound, has been characterized. Its enzymatic properties include Km values for pyridoxine of 213 ± 19 μM and for oxygen of 78 ± 10 μM. uni.lu

Computational Chemistry and Modeling of this compound InteractionsComputational chemistry and modeling are increasingly utilized to predict and understand the interactions and properties of chemical compounds like this compound at a molecular level.uni.lu

Electrostatic Potential Surface AnalysisElectrostatic potential (ESP) surface analysis is a powerful computational tool used to visualize the charge distribution of molecules in three dimensions. These maps illustrate variably charged regions of a molecule, providing insights into how molecules might interact with one another. The molecular electrostatic potential (MEP) at a given point around a molecule represents the force exerted on a positive test charge by the molecule's electron cloud and nuclei. This analysis is particularly useful for assessing molecular reactivity towards charged species.

For compounds like this compound, ESP surface analysis can help in understanding its surface interactions, which is critical in contexts such as its behavior in enzymatic active sites or its interaction with separation media in analytical techniques. uni.lu Although specific ESP surface analyses for this compound were not detailed in the search results, computational studies, including density functional theory (DFT), have been employed to determine electrostatic potentials and charges for vitamin B6 compounds, a principle directly applicable to this compound. uni.lu Such computational approaches can complement experimental structural biology by providing insights into binding modes and catalytic mechanisms, as seen with docking simulations of 4-pyridoxolactonase with its substrate and intermediates. fishersci.cafishersci.ca

Investigation of Undiscovered Functions and Derivatives

This compound (4-PLA) is characterized as a lactone and a furopyridine, bearing a functional relationship to 4-pyridoxic acid nih.govnih.gov. It is naturally formed as a product of pyridoxine hydrochloride oxidation and is recognized as a metabolite in organisms such as Saccharomyces cerevisiae nih.govnih.govbiosynth.com. As a primary metabolite, this compound is considered metabolically or physiologically essential, playing a role in an organism's growth, development, or reproduction .

Beyond its structural characterization, research has uncovered several key functions and potential applications for this compound. It is notably employed in the preparation of reaction products with carbonyl groups, phosphatase, and other enzymes, with some of these products demonstrating antioxidant effects in human urine samples biosynth.com. This suggests a potential, yet underexplored, role in redox biology or as a precursor for compounds with biological activity.

A significant application of this compound lies in analytical biochemistry. It serves as a highly fluorescent derivative, crucial for the precise quantification of all six forms of vitamin B6 (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated counterparts) and pyridoxine-β-glucoside in both food products and human-derived samples using high-performance liquid chromatography (HPLC) rsc.orgnih.govresearchgate.netnih.gov. This utility highlights its stable and detectable properties, making it an invaluable tool for studying vitamin B6 metabolism and status.

Furthermore, this compound acts as an intermediate in the bacterial catabolism of vitamin B6. In certain gram-negative bacteria, pyridoxal can be converted into this compound, which is subsequently transformed into 4-pyridoxic acid nih.govmdpi.com. This positions this compound within the degradative pathways of vitamin B6, indicating its involvement in microbial nutrient cycling and potentially in host-microbiome interactions. The existence of various vitamin B6 derivatives, including this compound, with functions that are not yet fully understood, underscores the ongoing need for research into their potential novel biological roles mdpi.com.

In Vivo Studies on this compound Dynamics and Impact

The presence of this compound is widespread across eukaryotes, including yeast, plants, and humans . It has been detected in various food sources such as anatidaes, chickens, and domestic pigs, suggesting its potential as a dietary biomarker for the consumption of these foods .

In vivo dynamics studies have shown that this compound can be produced from pyridoxal-5-phosphate by liver homogenates, indicating its formation within mammalian systems . Its close metabolic relationship to 4-pyridoxic acid is further evidenced by methods that determine urinary 4-pyridoxic acid levels by converting it to this compound for HPLC analysis, implying its presence or a readily convertible form in biological fluids for monitoring purposes .

In the context of microbial metabolism within a host, enzymes like this compound lactonohydrolase are involved in its processing, suggesting that the compound participates in complex host-microbiome interactions and metabolic pathways uni-luebeck.de. While specific detailed in vivo dynamics of this compound in humans are still being elucidated, its role as a catabolic product in microorganisms suggests that it can be further utilized by cells in various biochemical processes researchgate.net.

Metabolomics research has also identified this compound as a metabolite whose levels can be significantly affected in biological samples. For instance, in a mouse model related to diabetes, this compound was found to be a significantly affected metabolite in both liver and plasma, showing a negative correlation with certain physiological changes sci-hub.se. While the direct impact of these changes requires further investigation, such findings highlight this compound's potential as an indicator of metabolic state or perturbation in living organisms. The ongoing research aims to fully understand the intricate dynamics and broader physiological impact of this compound beyond its established roles in vitamin B6 metabolism and analytical detection.

Q & A

Q. How to apply the PICOT framework to studies on this compound’s metabolic effects?

  • Methodological Answer :
  • Population : Patients with vitamin B6-dependent disorders (e.g., homocystinuria).
  • Intervention : Administration of 13C^{13}\text{C}-labeled pyridoxine.
  • Comparison : Healthy controls or untreated cohorts.
  • Outcome : Quantification of this compound excretion via isotopomer analysis.
  • Time : Longitudinal sampling over 72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.